Cas no 1263046-98-5 (Dde-Dap(Fmoc)-OH)

Dde-Dap(Fmoc)-OH 化学的及び物理的性質
名前と識別子
-
- Dde-l-dap(fmoc)-oh
- DDE-DAP(FMOC)-OH
- 1263046-98-5
- CS-0137315
- (2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid
- MFCD05663745
- AKOS030212365
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)propanoic acid
- S-1263046-98-5
- J-005366
- L-Alanine, N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
- (2S)-2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- (2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- AS-74889
- N-alpha-(4,4-DiMe-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid
- Nalpha-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nbeta-Fmoc-L-2,3-diaminopropionic acid
- (2S)-2-{[1-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDENE)ETHYL]AMINO}-3-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID
- Dde-L-Dap(Fmoc)-OH
- Dde-Dap(Fmoc)-OH
-
- MDL: MFCD05663745
- インチ: InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,30H,12-15H2,1-3H3,(H,29,35)(H,33,34)/t22-/m0/s1
- InChIKey: IRGLZXIDGOBCJV-QFIPXVFZSA-N
- ほほえんだ: CC(=C1C(=O)CC(C)(C)CC1=O)N[C@@H](CNC(=O)OCC2C3=C(C=CC=C3)C4=C2C=CC=C4)C(=O)O
計算された属性
- せいみつぶんしりょう: 490.21038668g/mol
- どういたいしつりょう: 490.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 36
- 回転可能化学結合数: 9
- 複雑さ: 916
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 密度みつど: 1.270±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (1.9E-3 g/L) (25 ºC),
Dde-Dap(Fmoc)-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D271730-1000mg |
Dde-Dap(Fmoc)-OH |
1263046-98-5 | 1g |
$ 515.00 | 2022-06-05 | ||
Key Organics Ltd | AS-74889-250MG |
(2S)-2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1263046-98-5 | >95% | 0.25g |
£153.00 | 2023-06-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GU075-200mg |
Dde-Dap(Fmoc)-OH |
1263046-98-5 | 98% | 200mg |
313.0CNY | 2021-07-15 | |
Chemenu | CM203634-5g |
Dde-Dap(Fmoc)-OH |
1263046-98-5 | 97% | 5g |
$*** | 2023-03-30 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GU075-50mg |
Dde-Dap(Fmoc)-OH |
1263046-98-5 | 98% | 50mg |
150.0CNY | 2021-07-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X28035-5g |
Dde-Dap(Fmoc)-OH |
1263046-98-5 | 98% | 5g |
¥1283.0 | 2024-07-18 | |
eNovation Chemicals LLC | D964394-5g |
L-Alanine, N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- |
1263046-98-5 | 98% | 5g |
$210 | 2024-06-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-470760-250 mg |
Nα-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nβ-Fmoc-L-2,3-diaminopropionic acid, |
1263046-98-5 | 250MG |
¥1,579.00 | 2023-07-10 | ||
Key Organics Ltd | AS-74889-5G |
(2S)-2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
1263046-98-5 | >95% | 5g |
£646.00 | 2025-02-08 | |
abcr | AB155472-1g |
N-alpha-(4,4-DiMe-2,6-dioxocyclohex-1-ylidene)ethyl-N-beta-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid, 98% (Dde-L-Dap(Fmoc)-OH); . |
1263046-98-5 | 98% | 1g |
€130.30 | 2024-04-20 |
Dde-Dap(Fmoc)-OH 関連文献
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
Dde-Dap(Fmoc)-OHに関する追加情報
Professional Introduction to Compound with CAS No. 1263046-98-5 and Product Name: Dde-Dap(Fmoc)-OH
The compound with the CAS number 1263046-98-5 and the product name Dde-Dap(Fmoc)-OH represents a significant advancement in the field of pharmaceutical chemistry and bioconjugation. This compound is a protected dipeptide derivative, featuring an N-terminal Fmoc (fluorenylmethyloxycarbonyl) group and a C-terminal hydroxyl group, making it a valuable intermediate in the synthesis of peptide-based therapeutics and research tools.
Dde-Dap(Fmoc)-OH is particularly notable for its role in solid-phase peptide synthesis (SPPS), a widely employed technique in the pharmaceutical industry for constructing complex peptide molecules. The Dde (dansyl) group serves as an amino acid protecting group, while the Fmoc group facilitates selective deprotection during peptide assembly. This combination enhances the efficiency and yield of peptide synthesis, making it a preferred choice for researchers and industrial chemists alike.
In recent years, there has been growing interest in the development of peptide-based drugs due to their high specificity and low toxicity profiles. Dde-Dap(Fmoc)-OH is instrumental in this context, as it allows for the precise construction of peptide sequences that can modulate biological pathways with high fidelity. For instance, it has been utilized in the synthesis of peptidomimetics, which mimic the structure and function of natural peptides but with improved pharmacokinetic properties.
The significance of Dde-Dap(Fmoc)-OH extends beyond its utility in SPPS. It has also been employed in the development of diagnostic agents and imaging probes. Peptides conjugated with fluorophores or other imaging agents can provide valuable insights into biological processes at the molecular level. The hydroxyl group at the C-terminus of Dde-Dap(Fmoc)-OH offers additional functionality, enabling further derivatization for such applications.
Recent studies have highlighted the potential of Dde-Dap(Fmoc)-OH in drug discovery, particularly in the field of immunotherapy. Peptides derived from this intermediate have shown promise as immunodominant epitopes or as components of vaccine candidates. The ability to rapidly synthesize and modify peptides using Dde-Dap(Fmoc)-OH accelerates the screening process for novel immunotherapeutic agents.
The compound's structural features also make it suitable for studying enzyme-substrate interactions. The protected dipeptide can serve as a substrate or inhibitor for various enzymes, providing insights into their mechanisms of action. This has implications not only for basic biochemical research but also for drug design, where understanding enzyme inhibition is crucial.
From a synthetic chemistry perspective, Dde-Dap(Fmoc)-OH exemplifies the importance of protecting groups in ensuring high-yield and high-purity peptide synthesis. The Fmoc group's stability under basic conditions while being removable under acidic conditions makes it an ideal choice for SPPS. Similarly, the Dde group provides stability under acidic conditions while being selectively removed under basic conditions. This dual functionality allows for orthogonal deprotection strategies, enhancing synthetic flexibility.
The versatility of Dde-Dap(Fmoc)-OH is further underscored by its application in peptidomimetic chemistry. Peptidomimetics are designed to mimic the biological activity of natural peptides while overcoming limitations such as poor solubility or rapid degradation. The use of Dde-Dap(Fmoc)-OH as a building block enables the introduction of non-natural amino acids or modifications that enhance pharmacological properties.
In conclusion, Dde-Dap(Fmoc)-OH, with its CAS number 1263046-98-5, represents a cornerstone in modern peptide chemistry. Its role in SPPS, its utility in drug discovery, and its potential applications in diagnostics and immunotherapy highlight its importance in both academic research and industrial settings. As advancements continue to be made in peptide-based therapeutics, compounds like Dde-Dap(Fmoc)-OH will remain indispensable tools for chemists and biologists alike.
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